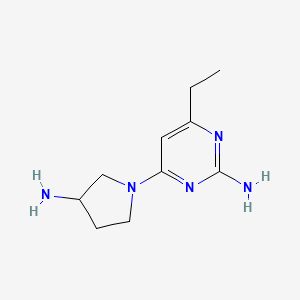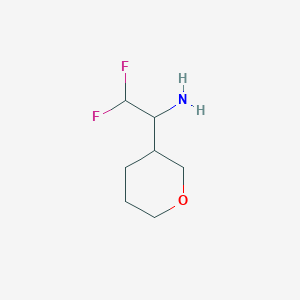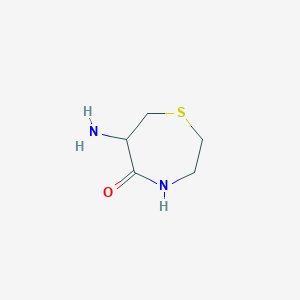
6-Amino-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a seven-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-thiazepan-5-one typically involves the reaction of N-terminal cysteine residues with cyclopropenone reagents. This reaction occurs under mild, biocompatible conditions, resulting in the formation of a stable 1,4-thiazepan-5-one linkage . The reagents used in this process are accessible from a common activated ester, cyclopropenone-pentafluorophenol (CPO-PFP) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using the same principles applied in laboratory settings. The use of biocompatible conditions and readily available reagents makes it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
Applications De Recherche Scientifique
6-Amino-1,4-thiazepan-5-one has diverse applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new therapeutic agents.
Biology: It is used in the study of protein modifications and interactions due to its ability to form stable linkages with cysteine residues.
Material Science: The compound’s properties are explored for developing new materials with specific functionalities.
Industrial Applications: Its stability and reactivity make it suitable for various industrial processes, including the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 6-Amino-1,4-thiazepan-5-one exerts its effects involves its interaction with cysteine residues in proteins. The compound forms stable linkages with the 1,2-aminothiol groups of N-terminal cysteine residues, which can influence protein function and stability . This interaction is facilitated by the unique structure of the thiazepane ring, which provides the necessary reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-thienyl-1,4-thiazepan-5-one:
6-Amino-1,4-thiazepan-5-one hydrochloride: A hydrochloride salt form that may have different solubility and stability characteristics.
Uniqueness
This compound stands out due to its specific reactivity with cysteine residues and its ability to form stable linkages under mild conditions. This makes it particularly valuable in biological and medicinal research, where such properties are essential for studying protein modifications and developing new therapeutic agents .
Propriétés
IUPAC Name |
6-amino-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIAYEBFKTVVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(C(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
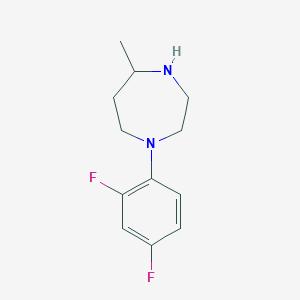
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
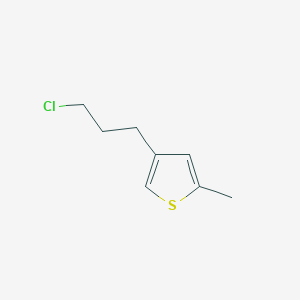
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
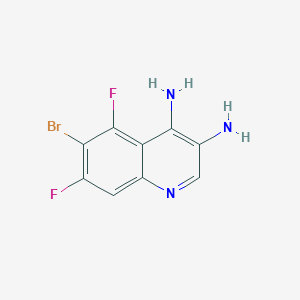
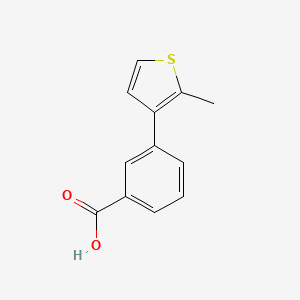
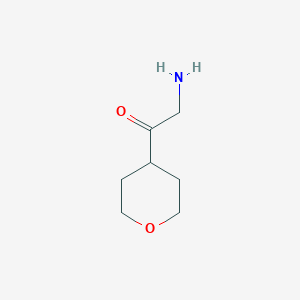
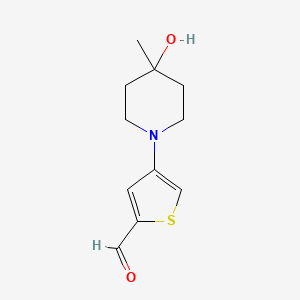
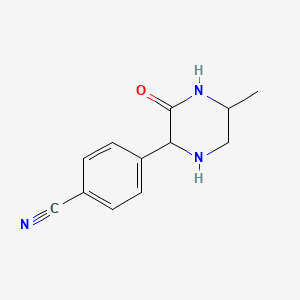
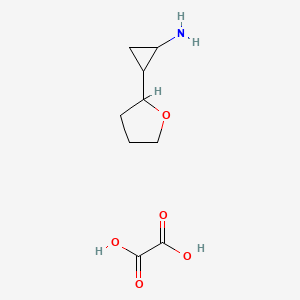
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
